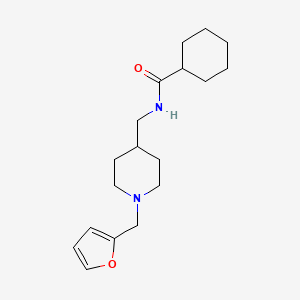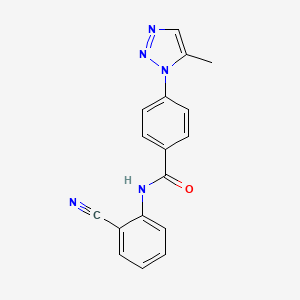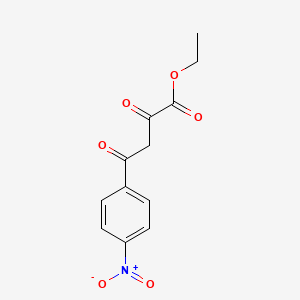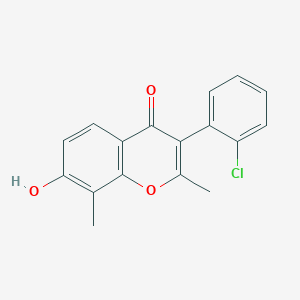
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as EAMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EAMP belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one may act as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and pain. 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several advantages for lab experiments. It has good solubility in water and organic solvents, which makes it easy to handle. 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is also stable under different pH conditions and temperatures. However, 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Therefore, further studies are needed to determine the safety and efficacy of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one.
Orientations Futures
There are several future directions for the research on 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One direction is to study the pharmacokinetics and toxicity of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in vivo. Another direction is to investigate the potential use of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in the treatment of other diseases, such as cancer and Alzheimer's disease. In addition, the development of new analogs of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one with improved pharmacological properties is another direction for future research.
Conclusion
In conclusion, 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a promising compound that has shown potential therapeutic applications in various diseases. The synthesis method of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is well-established, and 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, and to investigate its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with ethyl chloroformate, followed by the addition of piperazine and sodium hydride. The resulting product is 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, which can be purified by recrystallization. This method has been reported in various studies and has shown good yields.
Applications De Recherche Scientifique
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been studied for its potential use in the treatment of neuropathic pain and anxiety disorders. In addition, 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(2-ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-3-21-10-14(19)16-6-7-17(13(18)9-16)11-4-5-15-12(8-11)20-2/h4-5,8H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLHNHCQKHCFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2913146.png)
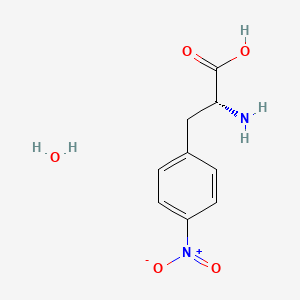
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2913149.png)
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2913151.png)
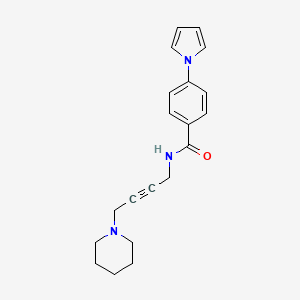

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2913155.png)
